molecular formula C21H26N2O4S B2615410 N-[(1-benzylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 953260-82-7

N-[(1-benzylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2615410
CAS No.: 953260-82-7
M. Wt: 402.51
InChI Key: MQCYOAVLFAFRFI-UHFFFAOYSA-N
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Description

N-[(1-Benzylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS 953260-82-7) is a synthetic organic compound with the molecular formula C 21 H 26 N 2 O 4 S and a molecular weight of 402.51 g/mol . This reagent features a molecular architecture that combines a 2,3-dihydro-1,4-benzodioxine sulfonamide group linked to a 1-benzylpiperidine moiety, a structure frequently investigated in medicinal chemistry for its potential to interact with central nervous system targets . Compounds containing the 1-benzylpiperidine substructure have demonstrated significant research value in neurological and oncological studies. Specifically, such structures have been found to exhibit high affinity for sigma-1 receptors (σ1R) and possess cholinesterase inhibitory activity . Sigma-1 receptor antagonism is a validated mechanism for reversing neuropathic pain, while acetylcholinesterase (AChE) inhibition is a principal therapeutic strategy for alleviating cognitive symptoms in neurodegenerative conditions . Furthermore, related structural motifs are being explored in cancer research for their potential to modulate the expression and/or activity of MYC, a key proto-oncogene implicated in a majority of cancers . Researchers can utilize this chemical as a key intermediate or building block for synthesizing novel compounds, or as a pharmacological tool for probing biological pathways involving these targets. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c24-28(25,19-6-7-20-21(14-19)27-13-12-26-20)22-15-17-8-10-23(11-9-17)16-18-4-2-1-3-5-18/h1-7,14,17,22H,8-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCYOAVLFAFRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps. One common method involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst, followed by de-protection of the benzyl group and finally making its salt . Another method involves the Wittig reaction of (methoxymethyl) triphenylphosphonium chloride with N-benzyl-4-piperidone, followed by hydrolysis of the resulting enol ether .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.

Scientific Research Applications

Enzyme Inhibition

One of the primary applications of N-[(1-benzylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is its role as an enzyme inhibitor. Studies have shown that derivatives of this compound exhibit significant inhibitory effects on key enzymes involved in various diseases.

Cholinesterase Inhibition

The compound has been evaluated for its ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. Preliminary studies indicate that it can effectively modulate cholinergic signaling, potentially offering therapeutic benefits for neurodegenerative conditions.

α-Glucosidase Inhibition

Another critical application is in the inhibition of α-glucosidase, an enzyme relevant to diabetes management. Compounds containing the benzodioxane moiety have demonstrated potential in lowering blood glucose levels by inhibiting carbohydrate digestion .

Therapeutic Potential

The therapeutic implications of this compound extend beyond enzyme inhibition.

Anti-inflammatory Effects

In vitro assays suggest that this compound may influence cell death pathways, indicating possible anti-inflammatory or neuroprotective effects. These properties could make it beneficial in treating conditions characterized by inflammation and oxidative stress.

Antidiabetic Applications

Research has shown that derivatives of this compound can lower blood glucose levels in diabetic models. For instance, synthesized sulfonamides containing similar structural features have demonstrated hypoglycemic activity comparable to established antidiabetic drugs like glibenclamide .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of this compound with target enzymes. These studies reveal that the compound can effectively occupy active sites of enzymes like acetylcholinesterase and α-glucosidase, thereby inhibiting their activity .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

Study on Antidiabetic Activity

A study evaluated new sulfonamides for their ability to inhibit α-glucosidase and acetylcholinesterase. The results indicated significant reductions in blood glucose levels in diabetic rats treated with these compounds .

Research on Antimicrobial Properties

In another study focusing on benzenesulfonamide derivatives, researchers found promising antimicrobial activity against various bacterial strains. This suggests that modifications of the benzodioxane structure could lead to effective antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to interact with beta-secretase 1, an enzyme involved in the cleavage of amyloid precursor protein, which is significant in the context of Alzheimer’s disease . The compound’s effects are mediated through its binding to this enzyme, inhibiting its activity and thereby reducing the production of amyloid-beta peptides.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The target compound’s benzylpiperidinylmethyl group contrasts with substituents in structurally related sulfonamides (Table 1). Key analogs include:

  • N-(2-bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a) : Features a bromoethyl group, enhancing antibacterial activity .
  • N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) : A phenylpropyl substituent confers lipoxygenase inhibition .
  • N-(4-chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5i) : Chlorobenzyl group linked to α-glucosidase inhibition .
Antibacterial Activity
  • 5a demonstrated broad-spectrum antibacterial activity, with MIC values comparable to ciprofloxacin (8.01 ± 0.12 μg/mL) against E. coli and S. typhi .
  • 5b (phenethyl-substituted) showed slightly reduced potency (IC₅₀: 9.66 μg/mL vs. E. coli) .
  • The benzylpiperidinylmethyl group in the target compound may alter membrane permeability or target binding due to its bulkier, aromatic-heterocyclic nature.
Enzyme Inhibition
  • Lipoxygenase (LOX) : Compounds 5c and 5e (phenylpropyl and chlorobenzyl) showed moderate LOX inhibition, suggesting that extended hydrophobic substituents favor enzyme interaction .
  • Acetylcholinesterase (AChE)/α-Glucosidase : Chlorobenzenesulfonamides (e.g., 5j , 5i ) exhibited moderate AChE (IC₅₀: 26.25 μM) and α-glucosidase (IC₅₀: 74.52 μM) inhibition, indicating substituent-dependent selectivity . The target compound’s piperidine moiety, common in neuromodulatory agents, could hypothetically enhance AChE affinity.

Pharmacokinetic Considerations

  • Metabolic Stability : Piperidine rings are prone to cytochrome P450-mediated metabolism, which may reduce half-life relative to compounds like 5a (bromoethyl) or 5c (phenylpropyl) .

Biological Activity

N-[(1-benzylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and implications for drug development.

Structural Characteristics

The compound is characterized by a piperidine ring and a benzodioxane moiety, which contribute to its biological properties. The molecular structure can be represented as follows:

N 1 benzylpiperidin 4 yl methyl 2 3 dihydro 1 4 benzodioxine 6 sulfonamide\text{N 1 benzylpiperidin 4 yl methyl 2 3 dihydro 1 4 benzodioxine 6 sulfonamide}

This structural complexity suggests potential interactions with various biological targets.

Enzyme Inhibition

Preliminary studies indicate that derivatives of this compound exhibit significant inhibitory effects on enzymes such as:

  • Acetylcholinesterase (AChE) : This enzyme is crucial for the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE can enhance cholinergic signaling, making the compound a candidate for treating Alzheimer's disease.
  • α-Glucosidase : Inhibition of this enzyme may help in managing diabetes by slowing carbohydrate absorption in the intestines.

The following table summarizes the enzyme inhibition activities observed:

EnzymeInhibition ActivityPotential Application
AcetylcholinesteraseSignificant inhibitionAlzheimer's treatment
α-GlucosidaseModerate inhibitionDiabetes management

Neuroprotective Effects

In vitro assays have demonstrated that derivatives of this compound can modulate cell death pathways. These findings suggest potential anti-inflammatory or neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic pathways. Key methods include:

  • Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.
  • Benzodioxane Moiety Construction : Utilizing specific reagents to construct the benzodioxane structure.
  • Final Coupling Reaction : Combining the piperidine and benzodioxane components to yield the final product.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Research has focused on exploring the therapeutic potential of this compound through various case studies:

  • Cholinesterase Inhibition Study : A study evaluated several derivatives for their ability to inhibit AChE and BuChE enzymes. Results indicated that certain modifications enhanced inhibitory activity significantly, suggesting a structure-activity relationship that could guide future drug design.
  • Free Radical Scavenging Activity : Compounds with similar structures were screened for their ability to scavenge free radicals. The findings indicated promising antioxidant properties that could mitigate oxidative stress-related conditions.

Q & A

Q. Q1: What are the optimal synthetic routes for preparing N-[(1-benzylpiperidin-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, and how can purity be validated?

Methodological Answer :

  • Synthesis : A two-step approach is common:
    • React 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides (e.g., benzenesulfonyl chloride) under dynamic pH control (pH 9–10) using aqueous Na₂CO₃ to form the sulfonamide intermediate .
    • Introduce the benzylpiperidine moiety via N-alkylation using benzyl halides in DMF with LiH as a catalyst .
  • Purity Validation : Use HPLC (C18 column, methanol/water gradient) to confirm ≥95% purity. Complementary techniques include ¹H NMR (aromatic protons at δ 6.8–7.4 ppm) and IR (sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Q. Q2: How can researchers assess the compound’s physicochemical properties (e.g., solubility, logP) for in vitro assays?

Methodological Answer :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO. Centrifuge at 10,000 rpm for 15 min, then quantify supernatant via UV-Vis (λ = 254 nm) .
  • logP : Use reversed-phase HPLC (octanol-water partition coefficient) with a calibration curve of standard compounds .

Advanced Research Questions

Q. Q3: What experimental strategies are recommended for evaluating the compound’s inhibitory activity against enzymes like acetylcholinesterase or lipoxygenase?

Methodological Answer :

  • Enzyme Assays :
    • Acetylcholinesterase (AChE) : Use Ellman’s method with acetylthiocholine iodide as substrate. Monitor thiocholine production at 412 nm (ε = 14,150 M⁻¹cm⁻¹). IC₅₀ values are calculated via nonlinear regression .
    • Lipoxygenase (LOX) : Measure hydroperoxide formation at 234 nm using linoleic acid as substrate. Include NDGA (nordihydroguaiaretic acid) as a positive control .
  • Selectivity Testing : Cross-screen against related enzymes (e.g., cyclooxygenase) to confirm target specificity .

Q. Q4: How can structural modifications enhance the compound’s potency or selectivity?

Methodological Answer :

  • Modification Strategies :
    • Replace the benzyl group on the piperidine ring with substituted aryl groups (e.g., 4-fluorobenzyl) to improve membrane permeability .
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzodioxine ring to enhance sulfonamide acidity, potentially increasing enzyme binding .
  • Validation : Compare IC₅₀ values of derivatives and analyze SAR using molecular docking (e.g., AutoDock Vina) to predict binding modes .

Q. Q5: How should researchers resolve contradictions in enzyme inhibition data across studies?

Methodological Answer :

  • Data Triangulation :
    • Replicate assays under standardized conditions (pH, temperature, substrate concentration).
    • Validate using orthogonal methods (e.g., isothermal titration calorimetry for binding affinity) .
    • Cross-reference crystallographic data (e.g., PDB entries of enzyme-ligand complexes) to identify steric/electronic mismatches .

Q. Q6: What computational tools are effective for predicting the compound’s ADMET properties?

Methodological Answer :

  • Tools :
    • ADMET Prediction : Use SwissADME for bioavailability radar and BOILED-Egg model (GI absorption, BBB penetration) .
    • Toxicity : Run ProTox-II to assess hepatotoxicity and mutagenicity risks .
  • Validation : Compare predictions with in vitro CYP450 inhibition assays (e.g., CYP3A4 luminescent assays) .

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